

In-Depth Technical Guide to Alizarin Yellow A (2,3,4-Trihydroxybenzophenone)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Alizarin Yellow A

Cat. No.: B075506

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Alizarin Yellow A, scientifically known as 2,3,4-Trihydroxybenzophenone, is a polyhydroxybenzophenone that serves as a valuable molecule in various research and development fields. Its chemical structure and properties make it a subject of interest for its potential biological activities.

Identifier	Value	Reference
CAS Number	1143-72-2	[1]
Molecular Weight	230.22 g/mol	[1]
Molecular Formula	C ₁₃ H ₁₀ O ₄	[1]
IUPAC Name	phenyl-(2,3,4-trihydroxyphenyl)methanone	[1]
Synonyms	Alizarin Yellow A, Gallobenzophenone, 2,3,4-Trihydroxybenzophenone	[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Alizarin Yellow A** is provided below, offering a snapshot of its characteristics relevant to experimental design.

Property	Value	Reference
Melting Point	139-141 °C	
Solubility	Soluble in ethanol	
Appearance	Yellow powder	

Biological Activity and Applications

Alizarin Yellow A (2,3,4-Trihydroxybenzophenone) has demonstrated a range of biological activities that are of significant interest to the scientific community, particularly in the realms of drug discovery and development.

Antioxidant and Neuroprotective Effects: 2,3,4-Trihydroxybenzophenone has been shown to possess antioxidant and anti-neuroinflammatory properties. Studies have indicated its potential in promoting neurite outgrowth and offering protective effects in models of ischemic stroke.^[2] The compound's antioxidant activity has been evaluated using assays such as 1,1-diphenyl-2-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) scavenging assays.^[2] In animal models of transient middle cerebral artery occlusion, it has been observed to reduce infarct volume and suppress microglial activation, suggesting its potential as a neuroprotective agent.^[2]

Anti-inflammatory Activity: The anti-inflammatory effects of 2,3,4-Trihydroxybenzophenone have been investigated in lipopolysaccharide (LPS)-activated BV2 microglial cells.^[2] This suggests a potential mechanism of action involving the modulation of inflammatory pathways in the central nervous system. The inhibition of microglial activation is a key target in the development of therapies for neuroinflammatory diseases.^[2]

Enzyme Inhibition: **Alizarin Yellow A** is also recognized as a tyrosinase inhibitor.^[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for applications in cosmetics as skin-whitening agents and in the treatment of hyperpigmentation disorders.^[3]
^[4]

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trihydroxybenzophenone

This protocol describes a general method for the catalytic synthesis of 2,3,4-Trihydroxybenzophenone from commercially available starting materials.[\[5\]](#)

Materials:

- Pyrogallol
- Benzotrichloride (PhCCl_3)
- Catalyst (e.g., ZnCl_2 , AlCl_3 , or SOCl_2)
- Aromatic hydrocarbon solvent (e.g., Toluene)
- Water
- Standard laboratory glassware and heating apparatus

Procedure:

- In a reaction vessel, dissolve pyrogallol in a binary solvent system composed of an aromatic hydrocarbon and water.
- Add the catalyst (e.g., ZnCl_2 , AlCl_3 , or SOCl_2) to the mixture.
- Slowly add benzotrichloride to the reaction mixture while stirring.
- Heat the reaction mixture to the desired temperature and maintain for a specified time to allow the reaction to proceed. The optimal temperature and time may vary depending on the chosen catalyst and solvent.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.

- Extract the product into an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4 or MgSO_4).
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2,3,4-Trihydroxybenzophenone by a suitable method, such as recrystallization or column chromatography, to achieve high purity. Yields of 80-87% have been reported for this method.[\[5\]](#)

Protocol 2: HPLC Method for Analysis of Benzophenone Derivatives

The following is a general HPLC method that can be adapted for the analysis of 2,3,4-Trihydroxybenzophenone and other benzophenone derivatives in various matrices.[\[6\]](#)[\[7\]](#)

Instrumentation and Columns:

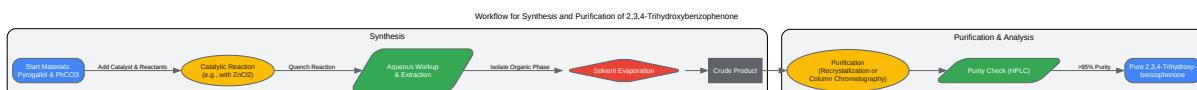
- A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150-250 mm, 5 μm particle size).

Mobile Phase and Gradient:

- Mobile Phase A: Water, often with an acid modifier like 0.1% trifluoroacetic acid (TFA) for better peak shape.
- Mobile Phase B: Acetonitrile or Methanol.
- A gradient elution is typically used to separate compounds with different polarities. The specific gradient program will need to be optimized based on the exact benzophenone derivatives being analyzed.

General Procedure:

- Sample Preparation: Dissolve the sample containing 2,3,4-Trihydroxybenzophenone in a suitable solvent, such as methanol or the initial mobile phase composition. For biological samples like urine, a pre-treatment step involving enzymatic deconjugation followed by solid-


phase extraction (SPE) may be necessary to remove interferences and concentrate the analytes.[7]

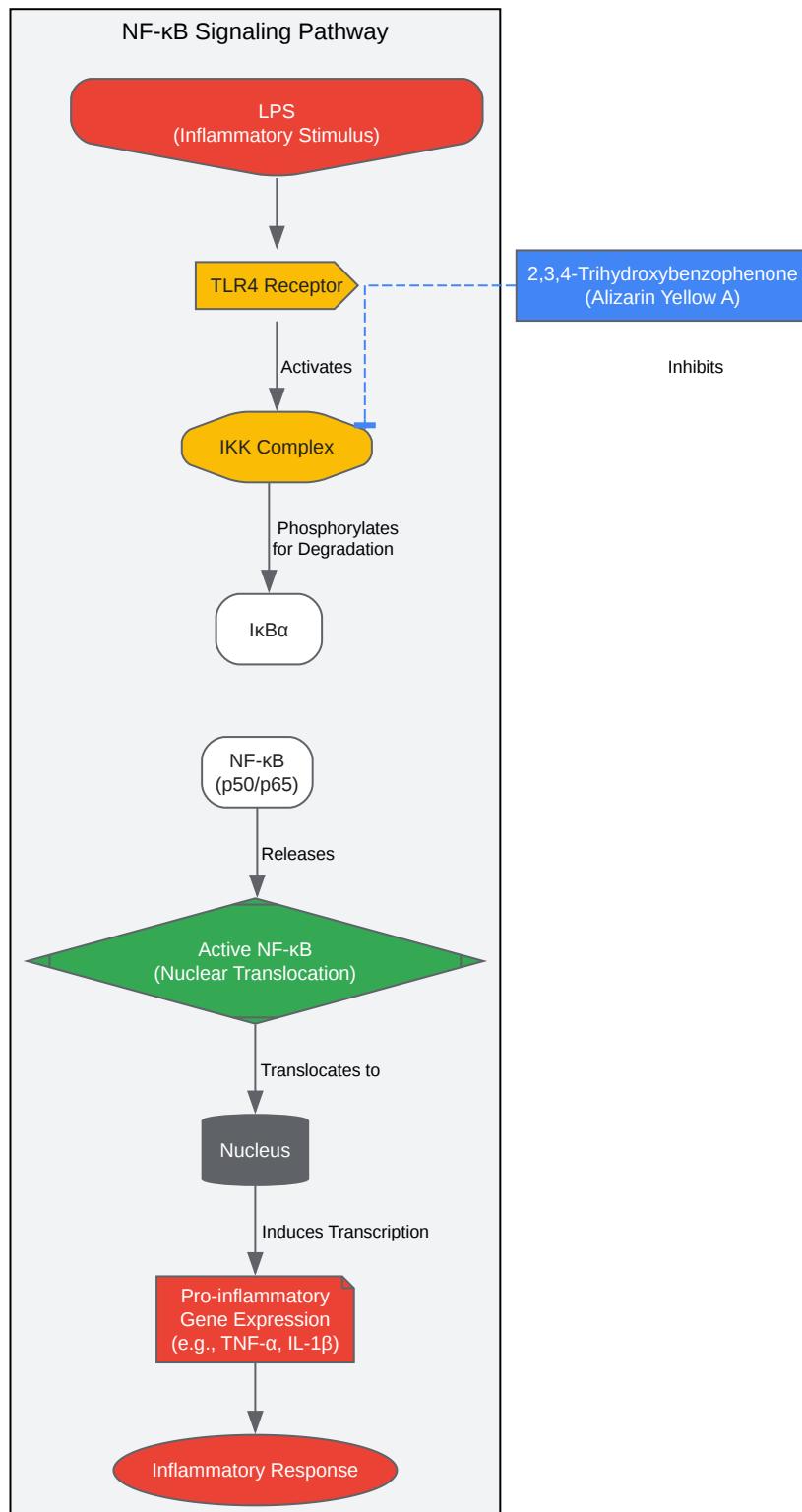
- **Injection:** Inject a specific volume of the prepared sample onto the HPLC column.
- **Separation:** Run the gradient program to separate the components of the sample.
- **Detection:** Monitor the elution of the compounds using a UV detector set at a wavelength where 2,3,4-Trihydroxybenzophenone exhibits strong absorbance (e.g., around 287 nm for many benzophenones).[7]
- **Quantification:** Create a calibration curve using standards of known concentrations to quantify the amount of 2,3,4-Trihydroxybenzophenone in the sample.

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and subsequent purification of 2,3,4-Trihydroxybenzophenone.

[Click to download full resolution via product page](#)


Caption: A logical workflow for the synthesis and purification of 2,3,4-Trihydroxybenzophenone.

Proposed Anti-Inflammatory Signaling Pathway

Based on its observed anti-inflammatory effects, particularly the suppression of microglial activation, a plausible mechanism of action for 2,3,4-Trihydroxybenzophenone involves the

inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation.

Proposed Anti-inflammatory Mechanism of 2,3,4-Trihydroxybenzophenone

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of 2,3,4-Trihydroxybenzophenone in inhibiting the NF-κB signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alizarin Yellow A | C13H10O4 | CID 70837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Potential Effects of 2,3,4-Trihydroxybenzophenone on the Transient Cerebral Ischemic Stroke in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Highly Potent Tyrosinase Inhibitor, T1, with Significant Anti-Melanogenesis Ability by zebrafish *in vivo* Assay and Computational Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Alizarin Yellow A (2,3,4-Trihydroxybenzophenone)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b075506#alizarin-yellow-a-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com